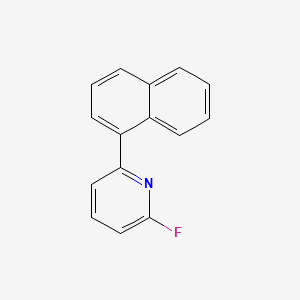

2-Fluoro-6-(naphthalen-1-yl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-6-naphthalen-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN/c16-15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEZRGXXIDTPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744681 | |

| Record name | 2-Fluoro-6-(naphthalen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-43-4 | |

| Record name | 2-Fluoro-6-(naphthalen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. 2-Fluoro-6-(naphthalen-1-yl)pyridine exemplifies this trend, as fluorinated compounds are increasingly prevalent in pharmaceuticals.

Anticancer Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various fluorinated compounds, demonstrating that such modifications can enhance the efficacy against cancer cell lines, including lung and breast cancers . The presence of the naphthalene moiety may contribute to increased lipophilicity, facilitating better cell membrane penetration.

Antimicrobial Properties

Fluorinated pyridines have shown promise as antimicrobial agents. The structural characteristics of this compound allow it to interact with biological targets effectively. Studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of advanced materials.

Polymerization Catalysts

Research has indicated that pyridine derivatives can serve as effective catalysts in polymerization reactions. For instance, complexes formed with this compound have been employed in ethylene polymerization processes, enhancing the thermal stability and activity of the catalysts used . This application is crucial for producing high-performance polymers with specific characteristics tailored for industrial use.

Electronic Materials

The electronic properties of fluorinated compounds are of interest for developing organic electronic materials. The naphthalene unit contributes to π-conjugation, which can enhance charge transport properties in organic semiconductors. Consequently, this compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Industrial Applications

Beyond its roles in medicine and materials science, this compound has potential applications in various industrial processes.

Agrochemicals

Fluorinated compounds are widely used in agrochemicals due to their enhanced bioactivity and stability. The introduction of fluorine can modify the physicochemical properties of active ingredients, improving their efficacy as pesticides or herbicides. Research suggests that derivatives like this compound could be explored for developing novel agrochemical agents with improved performance .

Solvent Applications

Pyridine derivatives are also utilized as solvents and reagents in chemical synthesis due to their ability to solvate a wide range of compounds. The fluorine substitution may enhance solvent properties, making it a candidate for specialized solvent applications in organic synthesis .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Properties of Pyridine Derivatives

Key Observations:

- Electron Effects: The fluorine atom in this compound induces electron withdrawal, contrasting with the electron-donating amino group in 2-Amino-6-(naphthalen-1-yl)pyridine. This difference impacts reactivity in electrophilic substitution or coordination chemistry .

- Steric and π-Interactions: The naphthalen-1-yl group provides steric bulk and π-extension, similar to 3,5-bis(Naphthalen-1-yl)pyridine, but with reduced symmetry. Torsion angles between the naphthalene and pyridine rings (~60–70°) influence crystallinity and packing .

Crystallographic and Stability Considerations

- Hydrogen Bonding: Unlike 2-Amino-6-(naphthalen-1-yl)pyridine, which forms N–H⋯N hydrogen bonds for crystal stabilization , the fluorine substituent in the target compound may engage in weaker C–F⋯H interactions or halogen bonding, affecting solubility and melting points.

- Thermal Stability: Fluorinated pyridines like 2-Fluoro-6-(trifluoromethyl)pyridine exhibit high thermal stability due to strong C–F bonds, suggesting similar resilience in the target compound .

Q & A

Q. What collaborative approaches enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.